Sal de monoamonio del ácido butanodioico

Descripción general

Descripción

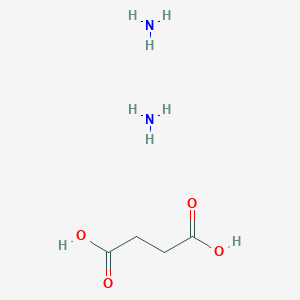

Diammonium succinate is a chemical compound with the formula (NH4)2C4H4O4. It forms a crystal structure that is monoclinic in nature, belonging to the space group P2 1/c. The compound exhibits perfect cleavage along the (102) plane, which is parallel to the structural layers of the crystal .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of diammonium succinate, they do mention the use of similar ammonium salts in synthesis reactions. For instance, dicyclohexylammonium succinatotriphenylstannate is synthesized by reacting dicyclohexylammonium succinate with triphenyltin hydroxide . Additionally, diammonium hydrogen phosphate is used as a catalyst in the synthesis of various organic compounds, demonstrating the potential utility of ammonium salts in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of diammonium succinate is characterized by its monoclinic crystal system with specific lattice parameters: a = 3.897(1) Å, b = 7.819(1) Å, c = 11.945(2) Å, and β = 92.88(2)°. The volume of the unit cell is 363.5(1) ų. The calculated and experimental densities are 1.390(1) g/cm³ and 1.387(7) g/cm³, respectively .

Chemical Reactions Analysis

Although the papers do not provide specific reactions involving diammonium succinate, they do highlight the reactivity of related ammonium salts. For example, diammonium hydrogen phosphate acts as a catalyst in the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives and facilitates the Biginelli reaction to produce dihydropyrimidinones, as well as the synthesis of quinazolinones and azalactones . This suggests that diammonium succinate could potentially participate in similar types of chemical reactions.

Physical and Chemical Properties Analysis

The physical properties of diammonium succinate are evident in its crystallographic data, which reveal a stable monoclinic structure with a specific cleavage pattern. The chemical properties, while not directly discussed in the provided papers, can be inferred from the behavior of similar ammonium salts in catalytic reactions, indicating that diammonium succinate may also serve as a catalyst or reactant in organic synthesis .

Aplicaciones Científicas De Investigación

Membranas de hidrogel conductoras de protones

Las sales de monoamonio de ácidos multipróticos, como la sal de monoamonio del ácido butanodioico, se han utilizado como dopantes para membranas de hidrogel conductoras de protones . Estas sales, cuyos cationes y aniones son ambos posibles portadores de protones, se emplean para explorar los efectos de los aniones en el rendimiento térmico, mecánico y electroquímico .

Aplicaciones de celdas de combustible

Las mismas sales también se han utilizado en la construcción de membranas de hidrogel conductoras de protones para aplicaciones de celdas de combustible . Las membranas de hidrogel dopadas con estas sales han mostrado conductividades iónicas superiores en comparación con las dopadas con ácidos inorgánicos correspondientes .

Rendimiento térmico

El rendimiento térmico de los materiales puede verse afectado significativamente por el uso de estas sales. Por ejemplo, un hidrogel dopado con NH4HSO4 (una sal de monoamonio de un ácido diprótico) exhibió una mayor conductividad iónica pero menor resistencia mecánica y termoestabilidad que con NH4H2PO4 .

Rendimiento mecánico

El rendimiento mecánico de los materiales también puede verse afectado por estas sales. Como se mencionó anteriormente, se encontró que la resistencia mecánica de un hidrogel dopado con NH4HSO4 era menor que la de un hidrogel dopado con NH4H2PO4 .

Rendimiento electroquímico

El rendimiento electroquímico de los materiales puede mejorarse mediante el uso de estas sales. Se encontró que las conductividades iónicas de los hidrogeles dopados con estas sales eran superiores a las de los dopados con los ácidos inorgánicos correspondientes .

Dispositivos de almacenamiento y conversión de energía

Los hidrogeles conductores de iones construidos con estas sales se pueden utilizar para aplicaciones electroquímicas como dispositivos de almacenamiento y conversión de energía

Mecanismo De Acción

Target of Action

Butanedioic acid monoammonium salt, also known as azane;butanedioic acid or Diammonium succinate, is a compound that primarily targets biochemical pathways in living organisms . .

Mode of Action

The compound interacts with its targets through ionization in aqueous solutions. The presence of two carboxylic acid groups in the compound allows it to release hydrogen ions (H+) and form succinate ions (CH2 (COO)2-), contributing to its sour taste and ability to act as an acidity regulator .

Biochemical Pathways

Butanedioic acid monoammonium salt is an intermediate in several metabolic pathways in living organisms . It plays a crucial role in energy production, particularly in the citric acid cycle, where it is involved in the conversion of carbohydrates, proteins, and fats into carbon dioxide and water.

Pharmacokinetics

The compound is soluble in water, which suggests it could be readily absorbed and distributed in the body . .

Result of Action

The result of the compound’s action is primarily observed at the molecular level, where it participates in various biochemical reactions. It can donate two protons (H⁺ ions) in acid-base reactions, undergo esterification reactions with alcohols to form esters, and react with bases to form salts known as succinates .

Action Environment

The action of Butanedioic acid monoammonium salt can be influenced by various environmental factors. For instance, its solubility and ionization can be affected by the pH of the environment. Furthermore, its stability and efficacy could be influenced by temperature and the presence of other ions in the solution .

Direcciones Futuras

Succinic acid, from which diammonium succinate is derived, is identified as one of the important building-block chemicals, which can be used for the synthesis of high value-added derivatives . The fermentative succinic acid production has been made commercially available by the joint efforts of researchers in different fields . Future research may focus on optimizing the production process and exploring new applications for succinic acid and its derivatives .

Propiedades

IUPAC Name |

azane;butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.2H3N/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJPVZLSLOHJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)O.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15574-09-1 | |

| Record name | Succinic acid, ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of diammonium succinate?

A1: Diammonium succinate (NH₄)₂C₄H₄O₄ crystallizes in the monoclinic system with the space group P2₁/c. The unit cell dimensions are a = 3.897(1) Å, b = 7.819(1) Å, c = 11.945(2) Å, and β = 92.88(2)°. The crystal structure exhibits distinct layers, leading to perfect cleavage along the (102) plane. []

Q2: How can diammonium succinate be used in the production of succinic acid?

A2: Diammonium succinate serves as a key intermediate in a highly efficient process for producing pure succinic acid. [] Reacting diammonium succinate with a sulfate ion source, such as ammonium bisulfate or sulfuric acid, at a sufficiently low pH yields succinic acid and ammonium sulfate. This method minimizes reagent use and waste byproducts. The generated ammonium sulfate can be thermally cracked back into ammonia and ammonium bisulfate, allowing for internal recycling within the process. []

Q3: Can diammonium succinate be used to synthesize other compounds?

A3: Yes, diammonium succinate can be utilized as a starting material to produce diester succinate. [] This method involves reacting diammonium succinate with an esterifying agent in a reactor containing a solid acid catalyst. This process results in a high-purity (>99.8%) dimethyl succinate crude product, which can be further refined. []

Q4: What are the applications of diammonium succinate in analytical chemistry?

A4: Diammonium succinate, specifically the doubly ¹³C-labeled form, is valuable in solid-state NMR studies for determining structural information in polycrystalline and noncrystalline materials. [] When combined with single ¹³C labeling at a specific functional group, two-dimensional NMR techniques, like 2D exchange spectroscopy, can correlate the labeled bond direction with the functional group orientation. This approach helps elucidate the spatial relationships within the molecule. []

Q5: Does diammonium succinate have any biological activity?

A5: Research suggests that diammonium succinate can enhance the herbicidal efficacy of pelargonic acid, a natural fatty acid herbicide. [] In both greenhouse and field studies, diammonium succinate significantly improved pelargonic acid's effectiveness against various weed species, indicating potential for developing safer, non-selective herbicide formulations. []

Q6: Are there any known uses of diammonium succinate in attracting insects?

A6: Interestingly, diammonium succinate acts as an attractant for the walnut husk fly (Rhagoletis completa Cresson). [] While not as potent as ammonium carbonate, it exhibits comparable effectiveness in attracting this pest, showcasing its potential for monitoring and managing this agricultural pest. []

Q7: What analytical techniques are used to study diammonium succinate?

A7: Various analytical techniques are employed to study diammonium succinate. These include:

- X-ray crystallography: This technique provides detailed information about the crystal structure of the compound, including unit cell dimensions, space group, and atomic positions. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly solid-state NMR, is instrumental in studying the structure and dynamics of diammonium succinate in solid form. []

- Enthalpy of Formation Measurements: These measurements help understand the thermodynamic properties of the compound and its formation from constituent elements. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-Dimethyl-4-isoxazolyl)methyl]-2,4-pentanedione](/img/structure/B96894.png)

![2-[(4-Fluorophenoxy)methyl]oxirane](/img/structure/B96899.png)

![2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid](/img/structure/B96905.png)